Ethyl 3,6-dioxo-2-(triphenyl-lambda~5~-phosphanylidene)heptanoate
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Overview
Description
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is a chemical compound with the molecular formula C27H27O4P. It is known for its unique structure, which includes a triphenylphosphoranylidene group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate typically involves the Wittig reaction. This reaction is a well-known method for the formation of alkenes from aldehydes or ketones using phosphonium ylides. The reaction conditions often include the use of dichloromethane (DCM) as a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of the Wittig reaction can be scaled up for industrial synthesis, involving careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate involves its interaction with molecular targets through its phosphoranylidene group. This interaction can influence various biochemical pathways, making it a valuable compound for research in molecular biology and chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)hexanoate
- Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)octanoate
Uniqueness
Ethyl 3,6-dioxo-2-(triphenylphosphoranylidene)heptanoate is unique due to its specific chain length and the presence of the triphenylphosphoranylidene group. This uniqueness makes it particularly useful in certain types of chemical reactions and research applications .
Properties
CAS No. |
62251-87-0 |
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Molecular Formula |
C27H27O4P |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 3,6-dioxo-2-(triphenyl-λ5-phosphanylidene)heptanoate |
InChI |
InChI=1S/C27H27O4P/c1-3-31-27(30)26(25(29)20-19-21(2)28)32(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18H,3,19-20H2,1-2H3 |
InChI Key |
CGPCIEALQJQBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)C |
Origin of Product |
United States |
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